molecular formula C14H8N2O8 B14742591 Bis(4-nitrophenyl) Oxalate CAS No. 5070-15-5

Bis(4-nitrophenyl) Oxalate

Cat. No.: B14742591
CAS No.: 5070-15-5
M. Wt: 332.22 g/mol
InChI Key: YRUMDDXIKVNSLE-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) oxalate (4-NPO) is an oxalate ester derivative featuring two 4-nitrophenyl groups attached to an oxalate backbone. Its molecular formula is C₁₄H₈N₂O₈, with a molecular weight of 332.22 g/mol. This compound is primarily recognized for its role in peroxyoxalate chemiluminescence, where it reacts with hydrogen peroxide to generate light-emitting intermediates . Studies on its hydrolysis and catalytic decomposition in acetonitrile-water mixtures have revealed insights into its stability and reactivity, particularly under neutral and imidazole-catalyzed conditions .

Properties

CAS No.

5070-15-5

Molecular Formula

C14H8N2O8

Molecular Weight

332.22 g/mol

IUPAC Name

bis(4-nitrophenyl) oxalate

InChI

InChI=1S/C14H8N2O8/c17-13(23-11-5-1-9(2-6-11)15(19)20)14(18)24-12-7-3-10(4-8-12)16(21)22/h1-8H

InChI Key

YRUMDDXIKVNSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Triphosgene-Mediated Synthesis

The most industrially scalable method involves the reaction of p-nitrophenol with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane. Key steps include:

  • Reagent Mixing :
    • p-Nitrophenol (2.8 kg, 20 mol), triethylamine (12 mL, 0.086 mol), and sodium sulfite (15 g) are dissolved in dichloromethane (25 L).
    • Triphosgene (1.1 kg, 3.7 mol) is added gradually under nitrogen.
  • Temperature Control :
    • The reaction is maintained at ≤25°C to prevent side reactions.
  • Workup :
    • The mixture is washed with water, distilled to remove solvents, and crystallized using methyl carbonate.
    • Yield: 87–99.5% purity after vacuum drying.

Key Data :

Parameter Value Source
Molar Ratio (Triphosgene:p-Nitrophenol) 1:3–15
Reaction Temperature 15–25°C
Catalyst (Triethylamine) 0.005–5% of total mass

Oxalyl Chloride Method

For laboratory-scale synthesis, oxalyl chloride reacts with 4-nitrophenol in the presence of pyridine or triethylamine:

  • Procedure :
    • 4-Nitrophenol (10 g, 71.9 mmol) and oxalyl chloride (5.5 mL, 63.2 mmol) are stirred in anhydrous dichloromethane.
    • Pyridine (11.6 mL, 143.8 mmol) is added dropwise at 0°C.
  • Isolation :
    • The product is filtered and recrystallized from ethanol.
    • Yield: 76–82%.

Mechanistic Insight :

  • Pyridine neutralizes HCl, driving the esterification forward.
  • Excess oxalyl chloride ensures complete conversion of phenolic groups.

Nitration of Diphenyl Oxalate

An alternative route involves nitration of diphenyl oxalate using mixed acids:

  • Nitration Protocol :
    • Diphenyl oxalate (50 g, 0.19 mol) is added to a mixture of concentrated $$ \text{H}2\text{SO}4 $$ (98%, 150 mL) and $$ \text{HNO}_3 $$ (65%, 40 mL) at 0–5°C.
  • Reaction Monitoring :
    • Completion is confirmed by HPLC after 4 hours.
  • Purification :
    • The crude product is washed with ice-cold water and recrystallized from acetonitrile.
    • Yield: 68–74%.

Challenges :

  • Over-nitration at the ortho position occurs if temperature exceeds 10°C.
  • Sulfuric acid acts as a catalyst and dehydrating agent.

Optimization Strategies

Solvent Selection

  • Dichloromethane is preferred industrially due to its low boiling point (40°C) and inertness.
  • Ethyl acetate is used in laboratory settings for easier solvent removal.

Catalytic Additives

  • Sodium sulfite (0.1–0.3% w/w) prevents oxidation of p-nitrophenol during triphosgene reactions.
  • Triethylamine accelerates the reaction by absorbing HCl, shifting equilibrium toward product formation.

Purification Techniques

Crystallization

  • Methyl carbonate is optimal for high-purity crystals (99.5% purity).
  • Cooling rates of 1–2°C/min minimize impurities.

Column Chromatography

  • Silica gel (60–120 mesh) with hexane:ethyl acetate (3:1) resolves unreacted p-nitrophenol.
  • Recovery: >95% for analytical-grade material.

Applications and Derivatives

Chemiluminescence Systems

  • Bis(4-nitrophenyl) oxalate reacts with hydrogen peroxide to excite fluorophores (e.g., rubrene), producing blue light ($$ \lambda_{\text{max}} = 450 \, \text{nm} $$).
  • Used in forensic detection and immunoassays.

Pharmaceutical Intermediates

  • Serves as a precursor to TBI-223 , an anti-tuberculosis drug, via spirocyclic intermediates.

Chemical Reactions Analysis

Types of Reactions

Bis(4-nitrophenyl) oxalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of bis(4-nitrophenyl) oxalate in chemiluminescence involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Diaryl Oxalates

Bis(2,4,6-trichlorophenyl) Oxalate
  • CAS No.: 1165-91-9
  • Molecular Formula : C₁₄H₄Cl₆O₄
  • Molecular Weight : 448.90 g/mol
  • Research Findings :
    • Classified as a skin and eye irritant (H315, H319) under GHS guidelines .
    • Unlike 4-NPO, its chlorine substituents enhance stability but reduce solubility in polar solvents.
Bis(2,4-dinitrophenyl) Oxalate
  • Key Applications : Chemiluminescence reagent in flow injection analysis .
  • Research Findings :
    • Exhibits higher electron-withdrawing effects due to nitro groups, leading to faster reaction kinetics compared to 4-NPO.

Nitrophenyl-Containing Esters and Ethers

Bis(4-nitrophenyl) Phosphate (BNPP)
  • Molecular Formula : C₁₂H₉N₂O₈P
  • Molecular Weight : 340.18 g/mol
  • Key Applications :
    • Surrogate substrate for enzymes like SAMHD1 (phosphohydrolase activity) .
    • Model compound for studying phosphodiester bond cleavage .
  • Research Findings: Hydrolyzes to release 4-nitrophenol, detectable via spectrophotometry (λ = 410 nm) . Unlike 4-NPO, BNPP’s phosphodiester bond makes it relevant in enzymatic assays rather than light-emitting reactions.
1,2-Bis(4-Nitrophenoxy)Ethane
  • CAS No.: 14467-69-7
  • Molecular Formula : C₁₄H₁₂N₂O₆
  • Molecular Weight : 304.26 g/mol
  • Key Applications :
    • Enhances thermal stability and mechanical strength of polyimide materials .
  • Research Findings :
    • The ether linkage and nitro groups improve polymer backbone rigidity, contrasting with 4-NPO’s ester-based reactivity.

Heterocyclic Nitrophenyl Derivatives

5-(4-Nitrophenyl)-1,3,4-oxadiazole Derivatives
  • Example Compound : 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) .
  • Molecular Formula : C₁₄H₈ClN₃O₃
  • Key Applications : Central nervous system (CNS) depressants.
  • Research Findings :
    • Electron-withdrawing nitro groups at C5 enhance pharmacological activity, achieving IC₅₀ values < 1 µM in CNS assays .
1,3,4-Thiadiazole Derivatives
  • Key Applications : Antimicrobial agents (tested against E. coli, B. mycoides, and C. albicans) .
  • Research Findings :
    • Nitrophenyl substituents improve membrane permeability, leading to MIC values comparable to standard antibiotics .

Mechanistic and Functional Insights

  • Electron-Withdrawing Effects : Nitro groups in 4-NPO and its analogues enhance electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis or enzymatic cleavage) .
  • Safety Profiles : Chlorinated derivatives like Bis(2,4,6-trichlorophenyl) Oxalate exhibit higher toxicity due to persistent halogen substituents .
  • Application-Specific Reactivity :
    • 4-NPO’s chemiluminescence arises from high-energy intermediate formation during peroxide reactions .
    • BNPP’s phosphodiester bond mimics biological substrates, making it ideal for enzyme kinetics .

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